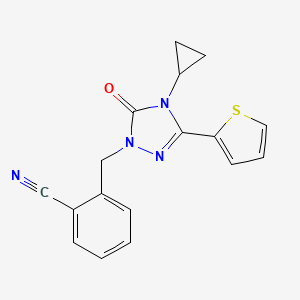
2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C17H14N4OS and its molecular weight is 322.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole moiety, a thiophene ring, and a benzonitrile group, which contribute to its diverse biological activities. Its molecular formula is C18H19N5O with a molecular weight of approximately 321.38 g/mol. The structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5O |
| Molecular Weight | 321.38 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to the presence of the triazole and thiophene rings. These structures are known for their ability to interact with various biological pathways:
- Antimicrobial Activity : Compounds containing triazole rings have demonstrated significant antimicrobial properties against various bacterial strains. For instance, derivatives similar to this compound have shown enhanced antibacterial activity compared to traditional antibiotics .
- Anticancer Potential : Research indicates that triazole derivatives can inhibit tumor growth by interfering with cellular proliferation pathways. Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines through apoptosis induction .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been noted in several studies. The triazole moiety may selectively inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antibacterial Activity : A study evaluating the antibacterial properties of thiophene-containing triazoles found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, outperforming standard treatments like Oxytetracycline .
- Cytotoxicity Against Cancer Cells : Research on triazole derivatives has indicated that they can induce apoptosis in various cancer cell lines. For example, one study reported that a related compound demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity .
- In Vivo Studies : In vivo assessments have shown that similar compounds can reduce tumor size in animal models when administered at specific dosages, further supporting their therapeutic potential .
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including those similar to 2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile. Research indicates that triazole compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives with a triazole core have been shown to possess broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
Anticancer Properties
Compounds containing the triazole moiety have also been investigated for their anticancer potential. The structural characteristics of triazoles allow them to interact effectively with biological targets involved in cancer proliferation and metastasis. For example, certain triazole derivatives have been identified as RET kinase inhibitors, which are crucial in the treatment of specific cancers .
Antioxidant Activity
The antioxidant capabilities of triazole-based compounds have been assessed through various assays such as DPPH and ABTS. These studies demonstrate that certain derivatives exhibit potent antioxidant activity comparable to established antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.
Fungicidal Properties
The compound's structural features may endow it with fungicidal properties. Research into similar triazole compounds has shown promising results against agricultural pathogens like Fusarium oxysporum, indicating that this compound could be developed as an effective agricultural fungicide .
Structure–Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activities is crucial for optimizing its applications. SAR studies indicate that modifications to the cyclopropyl group or the thiophene ring can significantly enhance biological activity .
| Structural Feature | Activity Type | Effect |
|---|---|---|
| Cyclopropyl Group | Antimicrobial | Enhanced potency against bacteria |
| Thiophene Ring | Antifungal | Improved efficacy against fungi |
| Triazole Moiety | Antioxidant | Increased radical scavenging activity |
特性
IUPAC Name |
2-[(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c18-10-12-4-1-2-5-13(12)11-20-17(22)21(14-7-8-14)16(19-20)15-6-3-9-23-15/h1-6,9,14H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOKVWKCSXXGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CC3=CC=CC=C3C#N)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














